![molecular formula C14H8F6N6 B2839177 2-[(Z)-1-cyano-2-(dimethylamino)ethenyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338786-57-5](/img/structure/B2839177.png)
2-[(Z)-1-cyano-2-(dimethylamino)ethenyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
The compound “2-[(Z)-1-cyano-2-(dimethylamino)ethenyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a chemical compound with a molecular weight of 374.25 . It is also known by the synonym "2-[1-cyano-2-(dimethylamino)vinyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C14H8F6N6/c1-25(2)6-7(4-21)11-8(5-22)12-23-9(13(15,16)17)3-10(14(18,19)20)26(12)24-11/h3,6H,1-2H3/b7-6+" . This indicates the presence of fluorine, nitrogen, and carbon atoms in the structure, which is typical for pyrazolo[1,5-a]pyrimidines .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available in the retrieved data, it’s known that pyrazolo[1,5-a]pyrimidines can participate in various chemical reactions, including the Suzuki–Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
This compound has a molecular weight of 374.25 . More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications
- The electronic structure analysis based on DFT and TD-DFT calculations reveals that EDGs at position 7 favor large absorption/emission intensities due to intramolecular charge transfer (ICT) within the ring .
- The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7. This flexibility enables researchers to tailor these compounds for specific applications .
Fluorescent Probes and Imaging Agents
Structural Modifications and Versatility
Purine Analogues and Bioactivity
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . By disrupting the normal progression of the cell cycle, the compound can effectively halt the proliferation of cells, including cancerous ones .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation . This is achieved by disrupting the normal progression of the cell cycle through the inhibition of CDK2 . This can have significant implications in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
properties
IUPAC Name |
2-[(Z)-1-cyano-2-(dimethylamino)ethenyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6N6/c1-25(2)6-7(4-21)11-8(5-22)12-23-9(13(15,16)17)3-10(14(18,19)20)26(12)24-11/h3,6H,1-2H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIYATJMSDYILD-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=NN2C(=CC(=NC2=C1C#N)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C1=NN2C(=CC(=NC2=C1C#N)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
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